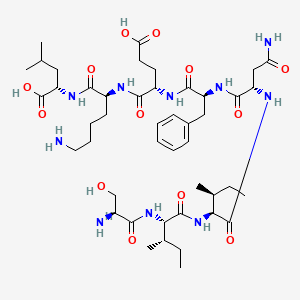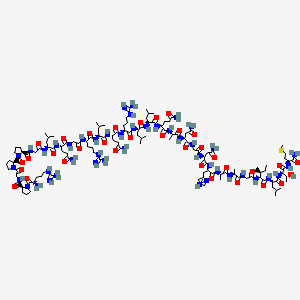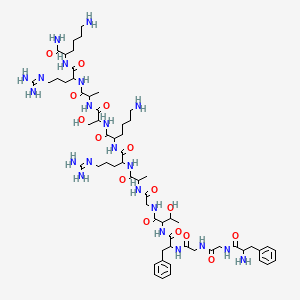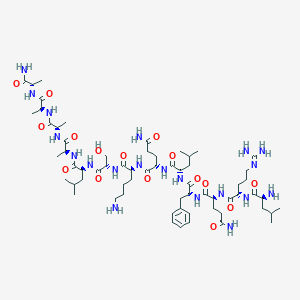
926018-95-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 926018-95-3 is known as HAEGTFT acetate. It is a peptide that represents the first seven residues of the glucagon-like peptide-1 (GLP-1). This compound is significant in various scientific research fields due to its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HAEGTFT acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of HAEGTFT acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography, to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
HAEGTFT acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine at room temperature.
Substitution: Amino acid derivatives with protecting groups, using coupling reagents like N,N’-diisopropylcarbodiimide.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted analogs of HAEGTFT acetate, each with distinct biological activities and properties.
Wissenschaftliche Forschungsanwendungen
HAEGTFT acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for diabetes and obesity due to its GLP-1 activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
HAEGTFT acetate exerts its effects by mimicking the activity of the endogenous GLP-1 peptide. It binds to the GLP-1 receptor, a G-protein-coupled receptor, on the surface of pancreatic beta cells. This binding activates intracellular signaling pathways, leading to increased insulin secretion and improved glucose homeostasis. The peptide also slows gastric emptying and promotes satiety, contributing to its potential therapeutic effects in diabetes and obesity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Exenatide: Another GLP-1 receptor agonist with a longer half-life.
Liraglutide: A GLP-1 analog with modifications to enhance stability and prolong action.
Dulaglutide: A GLP-1 receptor agonist with a modified structure for extended duration of action.
Uniqueness
HAEGTFT acetate is unique due to its specific sequence representing the first seven residues of GLP-1. This sequence is crucial for its biological activity and receptor binding affinity. Compared to other GLP-1 analogs, HAEGTFT acetate offers a simpler structure, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
926018-95-3 |
|---|---|
Molekularformel |
C₃₃H₄₇N₉O₁₂ |
Molekulargewicht |
761.78 |
Sequenz |
One Letter Code: HAEGTFT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









